molecular formula C6H5Cl2NO B12643381 2,4-Dichloro-N-hydroxyaniline CAS No. 43192-10-5

2,4-Dichloro-N-hydroxyaniline

Cat. No.: B12643381
CAS No.: 43192-10-5
M. Wt: 178.01 g/mol
InChI Key: UFVLBYBGSVNPQI-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-hydroxyaniline is a chemical compound characterized by the presence of two chlorine atoms and a hydroxyl group attached to an aniline ring. This compound is part of the dichloroaniline family, which consists of aniline derivatives substituted with chlorine atoms. It is used in various chemical processes and has applications in multiple fields, including chemistry, biology, and industry .

Preparation Methods

The synthesis of 2,4-Dichloro-N-hydroxyaniline typically involves the chlorination of aniline followed by hydroxylation. One common method includes the reaction of 2,4-dichloroaniline with hydroxylating agents under controlled conditions. Industrial production methods often involve large-scale chlorination and hydroxylation processes, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

2,4-Dichloro-N-hydroxyaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. .

Scientific Research Applications

2,4-Dichloro-N-hydroxyaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.

    Biology: It is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of herbicides and pesticides .

Mechanism of Action

The mechanism of action of 2,4-Dichloro-N-hydroxyaniline involves its interaction with specific molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound’s hydroxyl group and chlorine atoms play crucial roles in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

2,4-Dichloro-N-hydroxyaniline can be compared with other dichloroaniline derivatives, such as:

Properties

CAS No.

43192-10-5

Molecular Formula

C6H5Cl2NO

Molecular Weight

178.01 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)hydroxylamine

InChI

InChI=1S/C6H5Cl2NO/c7-4-1-2-6(9-10)5(8)3-4/h1-3,9-10H

InChI Key

UFVLBYBGSVNPQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NO

Origin of Product

United States

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